

Dehydroindapamide-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Dehydroindapamide-d3

Cat. No.: B564965

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Technical Guide: Dehydroindapamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dehydroindapamide-d3**, a deuterated analog of a primary metabolite of the antihypertensive drug Indapamide. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a visualization of its metabolic pathway.

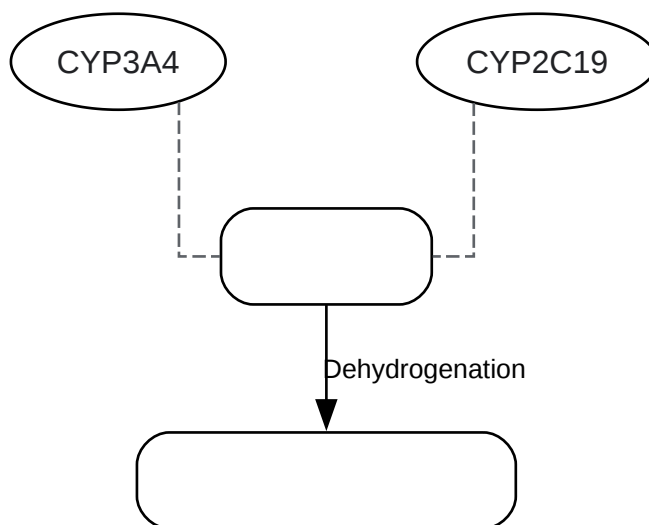
Core Data

Quantitative information for **Dehydroindapamide-d3** is summarized in the table below for easy reference and comparison.

Parameter	Value
CAS Number	1185057-48-0
Molecular Weight	366.83 g/mol
Molecular Formula	C ₁₆ H ₁₁ D ₃ ClN ₃ O ₃ S

Metabolic Pathway of Indapamide to Dehydroindapamide

Indapamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of Dehydroindapamide is a key dehydrogenation pathway. The following diagram illustrates this metabolic conversion.



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Caption: Metabolic conversion of Indapamide to **Dehydroindapamide-d3**.

Experimental Protocols

The following protocols are adapted from established methodologies for studying the metabolism of Indapamide and are suitable for the investigation of **Dehydroindapamide-d3**.

In Vitro Metabolism of Indapamide in Human Liver Microsomes

This protocol outlines the procedure to study the metabolism of Indapamide to Dehydroindapamide using human liver microsomes.

Materials:

- Indapamide
- **Dehydroindapamide-d3** (as a standard)

- Human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard (e.g., a structurally similar compound not present in the matrix)
- LC-MS/MS system

Procedure:

- **Incubation Mixture Preparation:** In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and Indapamide (at various concentrations to determine kinetics, e.g., 1-100 μ M) in potassium phosphate buffer.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to allow for metabolite formation.
- **Termination of Reaction:** Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
- **Sample Preparation:** Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- **Analysis:** Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of **Dehydroindapamide-d3**.

LC-MS/MS Analysis of Dehydroindapamide-d3

This section describes a general approach for the quantification of **Dehydroindapamide-d3** using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Method optimization and validation are crucial for accurate results.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

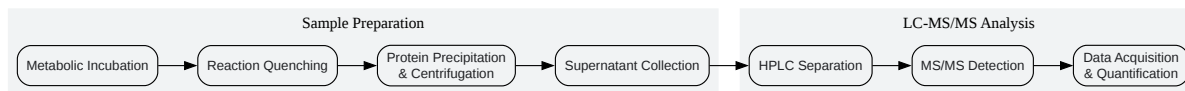
Chromatographic Conditions (Example):

- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the analyte from the parent drug and other metabolites.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

- Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **Dehydroindapamide-d3** and the internal standard. These transitions need to be determined by infusing the pure compounds into the mass spectrometer.
- Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Workflow Diagram:



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Caption: Experimental workflow for in vitro metabolism and analysis.

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